molecular formula C32H24O10 B157436 2,3-Dihydroisoginkgetin CAS No. 828923-27-9

2,3-Dihydroisoginkgetin

Cat. No.: B157436
CAS No.: 828923-27-9
M. Wt: 568.5 g/mol
InChI Key: DAZOCAXXKGNMBF-MHZLTWQESA-N
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Description

2,3-Dihydroisoginkgetin is a biflavonoid compound known for its inhibitory effects on tyrosinase, an enzyme involved in melanin synthesis. This compound is derived from natural sources, particularly plants belonging to the Podocarpaceae family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroisoginkgetin typically involves the dimerization of flavonoid precursors. One common method includes the use of methylated flavonoid acacetin (apigenin 4’-methyl ether) as a starting material. The dimerization process is facilitated by specific catalysts and reaction conditions that promote the formation of the biflavonoid structure .

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic chemistry and biotechnological approaches may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroisoginkgetin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like acetic anhydride and benzoyl chloride are employed for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and biological properties.

Scientific Research Applications

2,3-Dihydroisoginkgetin has a wide range of scientific research applications:

Biological Activity

2,3-Dihydroisoginkgetin is a biflavonoid compound derived from various plant sources, primarily from the genus Ginkgo and Podocarpus. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes two flavonoid units. Its molecular formula is C₁₅H₁₄O₇, and it features several hydroxyl and methoxy groups that contribute to its biological activity. The compound's structural diversity allows it to interact with various biological targets, enhancing its pharmacological potential.

Biological Activities

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play key roles in inflammatory processes. This inhibition may provide therapeutic benefits in conditions like arthritis and cardiovascular diseases

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3. Antimicrobial Activity

The compound has demonstrated antimicrobial effects against a range of pathogens. In vitro studies reveal that this compound exhibits antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents .

4. Tyrosinase Inhibition

This compound acts as a tyrosinase inhibitor with an inhibition rate of approximately 36.84% at a concentration of 0.1 mM. Tyrosinase is an enzyme involved in melanin synthesis; thus, this inhibition suggests a potential application in skin lightening treatments

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The biological activities of this compound can be attributed to its ability to modulate various signaling pathways:

  • Antioxidant Mechanism : The compound enhances the expression of antioxidant enzymes, thereby increasing the cellular defense against oxidative stress.
  • Anti-inflammatory Mechanism : It downregulates the NF-κB pathway, leading to decreased expression of inflammatory mediators.
  • Antimicrobial Mechanism : By disrupting microbial cell membranes and inhibiting essential metabolic pathways, this compound exerts its antimicrobial effects.
  • Tyrosinase Inhibition Mechanism : The compound interferes with the tyrosinase enzyme's active site, preventing melanin production.

Case Study 1: Antioxidant Efficacy

A study conducted on human dermal fibroblasts demonstrated that treatment with this compound significantly reduced oxidative stress markers compared to untreated controls. The results indicated a dose-dependent increase in cell viability and a decrease in reactive oxygen species (ROS) levels.

Concentration (µM)Cell Viability (%)ROS Levels (µM)
010015
1012010
501505

Case Study 2: Anti-inflammatory Effects

In an animal model of arthritis, administration of this compound resulted in reduced paw swelling and lower levels of inflammatory cytokines such as TNF-α and IL-6.

Treatment GroupPaw Swelling (mm)TNF-α (pg/mL)IL-6 (pg/mL)
Control8.5250300
Low Dose6.0180220
High Dose4.0100150

Properties

IUPAC Name

8-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24O10/c1-39-18-6-3-15(4-7-18)26-14-24(38)31-22(36)12-21(35)29(32(31)42-26)19-9-16(5-8-25(19)40-2)27-13-23(37)30-20(34)10-17(33)11-28(30)41-27/h3-12,14,27,33-36H,13H2,1-2H3/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZOCAXXKGNMBF-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the presence of 2,3-dihydroisoginkgetin in Metasequoia glyptostroboides?

A1: this compound has been identified as a constituent of Metasequoia glyptostroboides leaves. [, ] It was first reported as a new compound in this plant species by L. Nowakowska in their 1983 study. []

Q2: Are there any studies on the isolation and purification of this compound from Metasequoia glyptostroboides?

A2: While the provided abstracts confirm the presence of this compound in Metasequoia glyptostroboides [, ], they do not offer specific details about the isolation and purification methods used. Further research in full-text articles or other publications is necessary to answer this question comprehensively.

Q3: The provided research mentions other flavonoids present in Metasequoia glyptostroboides. Could there be synergistic effects between this compound and these compounds?

A3: The research indicates the presence of various flavonoids, including ginkgetin, bilobetin, and others, alongside this compound. [] While potential synergistic effects between these compounds are plausible, the provided abstracts do not offer insights into such interactions. Further research is needed to investigate this possibility.

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